molecular formula C24H26N4O6S B2563216 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896676-87-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2563216
CAS RN: 896676-87-2
M. Wt: 498.55
InChI Key: MVSAVMNQJQJIMJ-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Photoactivated Autocatalytic Oxidation

The photochemical stability of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (let’s call it DHBP) has been investigated. When exposed to light with central emission wavelengths ranging from 365 to 595 nm, DHBP undergoes photochemical conversion to benzo[b]phenazine (BP) . Notably:

Organic Synthesis

Beyond its photochemical properties, DHBP and similar compounds can serve as precursors for synthesizing metal-free organic substances. Researchers have observed similar autocatalytic oxidation behavior in related molecules, opening up avenues for creating novel materials .

Chiral 2,3-Dihydrobenzo[b]thiophene Derivatives

While not directly related to DHBP, it’s worth mentioning that Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides leads to chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. These reactions yield high yields and excellent enantioselectivities, making them valuable in synthetic chemistry .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-6-3-17(4-7-19)22(29)25-24-27-26-23(34-24)18-5-8-20-21(12-18)33-10-9-32-20/h3-8,12,15-16H,9-11,13-14H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSAVMNQJQJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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